molecular formula C18H20ClN3O2S B2410030 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide CAS No. 1105238-92-3

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide

Cat. No.: B2410030
CAS No.: 1105238-92-3
M. Wt: 377.89
InChI Key: WCMRSRUDLJTQQH-UHFFFAOYSA-N
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Description

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C18H20ClN3O2S and its molecular weight is 377.89. The purity is usually 95%.
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Scientific Research Applications

Thymidylate Synthase Inhibitors and Antitumor Agents

A series of compounds, including classical and nonclassical 2-amino-4-oxo-6-benzylthieno[2,3-d]pyrimidines, were synthesized as potential thymidylate synthase (TS) inhibitors, aiming at antitumor applications. These compounds were intended to offer a new avenue for cancer treatment through the inhibition of TS, an enzyme crucial for DNA synthesis in rapidly dividing cells. However, the targeted compounds did not inhibit human recombinant TS except for one, which showed moderate activity. This study highlights the complex nature of drug discovery in oncology and the importance of structural modifications for achieving desired biological activities (Gangjee, Qiu, & Kisliuk, 2004).

Central Nervous System Depressant Activity

Another study focused on the synthesis and evaluation of 2-chloromethyl-3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones and derivatives for their central nervous system depressant activity. These compounds demonstrated marked sedative action, which suggests their potential utility in developing new treatments for disorders requiring CNS depressants (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Anticonvulsant Agents

The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents was explored in another research. The study aimed at discovering new therapeutic options for epilepsy. Preliminary results showed that some of these compounds possess moderate anticonvulsant activity, indicating the potential for further development into antiepileptic drugs (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Research also includes the synthesis of compounds designed as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), targeting both enzymes simultaneously for enhanced antitumor efficacy. This approach represents a novel strategy in cancer therapy, aiming to inhibit critical folate pathways involved in cell proliferation. The compounds synthesized demonstrated promising inhibitory activities against both targets, offering insights into the design of more effective cancer treatments (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c19-13-5-3-4-12(8-13)11-25-18-21-15(10-17(24)22-18)9-16(23)20-14-6-1-2-7-14/h3-5,8,10,14H,1-2,6-7,9,11H2,(H,20,23)(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMRSRUDLJTQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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